molecular formula C21H22ClN7O2 B11098360 4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11098360
M. Wt: 439.9 g/mol
InChI Key: HFVGIZSCWOIHEC-OEAKJJBVSA-N
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Description

4-Chlorobenzaldehyde 1-[4-(4-Methoxyanilino)-6-Morpholino-1,3,5-Triazin-2-Yl]Hydrazone: is a complex organic compound that combines multiple functional groups, including a chlorobenzaldehyde moiety, a methoxyaniline group, a morpholino ring, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzaldehyde 1-[4-(4-Methoxyanilino)-6-Morpholino-1,3,5-Triazin-2-Yl]Hydrazone typically involves a multi-step process:

    Formation of 4-Chlorobenzaldehyde Hydrazone: This step involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate under acidic conditions to form 4-chlorobenzaldehyde hydrazone.

    Synthesis of Triazine Intermediate: The triazine core is synthesized by reacting cyanuric chloride with 4-methoxyaniline and morpholine in a stepwise manner, typically under basic conditions.

    Coupling Reaction: The final step involves the coupling of the 4-chlorobenzaldehyde hydrazone with the triazine intermediate under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form corresponding carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups or the triazine ring, leading to various reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: 4-Chlorobenzoic acid.

    Reduction: Various amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, the compound and its derivatives are explored for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chlorobenzaldehyde 1-[4-(4-Methoxyanilino)-6-Morpholino-1,3,5-Triazin-2-Yl]Hydrazone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine core is known to interact with various biological targets, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzaldehyde: A simpler compound with similar reactivity but lacking the triazine and morpholino groups.

    4-Methoxyaniline: Shares the methoxyaniline group but lacks the complexity of the target compound.

    1,3,5-Triazine Derivatives: Compounds with similar triazine cores but different substituents.

Uniqueness

The uniqueness of 4-Chlorobenzaldehyde 1-[4-(4-Methoxyanilino)-6-Morpholino-1,3,5-Triazin-2-Yl]Hydrazone lies in its combination of functional groups, which imparts a wide range of chemical reactivity and potential applications. The presence of the triazine core, along with the morpholino and methoxyaniline groups, makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H22ClN7O2

Molecular Weight

439.9 g/mol

IUPAC Name

2-N-[(E)-(4-chlorophenyl)methylideneamino]-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H22ClN7O2/c1-30-18-8-6-17(7-9-18)24-19-25-20(27-21(26-19)29-10-12-31-13-11-29)28-23-14-15-2-4-16(22)5-3-15/h2-9,14H,10-13H2,1H3,(H2,24,25,26,27,28)/b23-14+

InChI Key

HFVGIZSCWOIHEC-OEAKJJBVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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